Ethanol,2-[(2,4-dichlorophenyl)thio]-
Description
Properties
IUPAC Name |
2-chloro-1-(4-chlorophenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,8,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCUBFKFVAOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(CCl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with 2-Chloroethanol
In a typical procedure, 2-chloroethanol reacts with 2,4-dichlorothiophenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon adjacent to the chlorine atom. For example:
A patent by CN104860887A details this method using dimethylformamide (DMF) as the solvent, PEG600 as a phase-transfer catalyst, and caustic soda (NaOH) at 110–115°C for 4 hours. Post-reaction cooling and recrystallization with toluene yielded the product with a purity of >98%.
Key Parameters
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enhances reaction efficiency by facilitating the interaction between immiscible reactants. This method is particularly effective for large-scale synthesis.
PEG-Mediated Alkylation
CN102180835B describes a PTC approach using polyethylene glycol (PEG-400) in a tetrahydrofuran (THF)/water system. 2,4-Dichlorothiophenol reacts with 2-chloroethanol in the presence of NaOH and PEG-400 at reflux (60–80°C). The PEG acts as a phase-transfer agent, shuttling the thiolate anion into the organic phase. After 4 hours, the product is extracted with ether and purified via recrystallization, achieving yields of 82.1%.
Advantages
-
Eliminates need for anhydrous conditions
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Reduces side reactions (e.g., oxidation of thiols)
Palladium-Catalyzed Cross-Coupling
Although less common, palladium-catalyzed methods offer high regioselectivity. US9493409B2 reports a Suzuki-type coupling adapted for thioether synthesis. A brominated ethanol derivative (e.g., 2-bromoethanol) reacts with 2,4-dichlorothiophenol using Pd(OAc)₂ and a phosphine ligand (e.g., XPhos) in DMSO at 25°C.
Reaction Scheme
Conditions
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloroethanol, NaOH, PEG-600 | 110–115°C, 4 h | 70–85% | >98% | High |
| Phase-Transfer Catalysis | PEG-400, NaOH, THF/Water | 60–80°C, 4 h | 80–90% | 95–98% | High |
| Palladium Catalysis | Pd(OAc)₂, XPhos, K₂CO₃ | 25°C, 12 h | 65–75% | 90–95% | Moderate |
Key Insights
-
Nucleophilic Substitution : Cost-effective but requires careful control of stoichiometry to avoid di-alkylation byproducts.
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Phase-Transfer Catalysis : Optimal for industrial applications due to shorter reaction times and lower energy input.
-
Palladium Catalysis : Limited by catalyst cost but offers superior selectivity for complex substrates.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
Ethanol,2-[(2,4-dichlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2,4-dichlorophenyl thioethanol serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for developing new compounds with desired properties.
Biology
Research has indicated that 2,4-dichlorophenyl thioethanol exhibits potential as an enzyme inhibitor . Studies suggest that it may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity. This property is particularly useful in drug development where targeting enzyme activity can lead to therapeutic benefits.
Medicine
The compound has been explored for its therapeutic properties , including anti-inflammatory and anticancer activities. Preliminary studies have shown that it may inhibit the proliferation of cancer cells and reduce inflammation markers in vitro. Its mechanism of action is believed to involve interference with cellular signaling pathways .
Industry
In industrial applications, 2,4-dichlorophenyl thioethanol is used as a precursor for creating novel materials and in the development of specialty chemicals. Its unique chemical structure allows it to be integrated into various formulations, enhancing the performance of products such as coatings and adhesives.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of 2,4-dichlorophenyl thioethanol on breast cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis (programmed cell death). The study highlighted its potential as a candidate for further drug development against breast cancer .
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition capabilities of 2,4-dichlorophenyl thioethanol. The findings revealed that the compound effectively inhibited acetylcholinesterase activity in vitro, suggesting its potential use in treating conditions like Alzheimer's disease where enzyme regulation is crucial .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building Block | Used in synthesis of complex molecules |
| Biology | Enzyme Inhibition | Modulates enzyme activity; potential therapeutic target |
| Medicine | Anticancer | Induces apoptosis in cancer cell lines |
| Industry | Material Development | Enhances properties of coatings and adhesives |
Mechanism of Action
The mechanism of action of Ethanol,2-[(2,4-dichlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer effects, where it disrupts essential biological processes in target cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethanol, 2-(2,4-dichlorophenoxy) (CAS 120-67-2)
- Structure: Oxygen-linked analog (phenoxy group instead of thioether).
- Molecular Formula : C₈H₈Cl₂O₂.
- Key Differences :
- Applications : Likely used as a solvent or preservative, similar to other glycol ethers.
Ethyl 2-[(2,4-dichlorophenyl)thio]-acetate (CAS 90793-77-4)
- Structure : Ester derivative with an ethyl group replacing the hydroxyl.
- Molecular Formula : C₁₀H₁₀Cl₂O₂S.
- Key Differences: The ester group enhances stability but reduces reactivity compared to the alcohol . Higher molecular weight (265.16 vs. ~223.12 for the ethanol analog).
- Applications : Pharmaceutical intermediate .
Positional Isomers
1-(2,4-Dichlorophenyl)ethanol (CAS enantiomers in )
- Structure: Dichlorophenyl group on the first carbon of ethanol.
- Key Differences: Altered steric and electronic effects due to positional isomerism. Potential differences in metabolic pathways and biological activity.
Heterocyclic Derivatives
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS 24155-42-8)
Thioether-Containing Analogous Structures
2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone (CAS 113272-14-3)
- Structure : Ketone derivative with a thioether linkage.
- Molecular Formula : C₁₄H₁₁ClO₂S.
- Key Differences: The ketone group increases electrophilicity, altering reactivity compared to ethanol derivatives. Molecular weight: 328 vs. ~223 for the ethanol compound .
Key Findings and Implications
- Thioether vs. Ether Linkages : Thioether groups (as in the target compound) enhance lipophilicity and may improve membrane permeability compared to oxygen-linked analogs .
- Positional Isomerism: Substitution on the first vs.
- Functional Group Impact : Alcohols (e.g., target compound) are more reactive than esters or ketones, influencing synthetic utility and stability .
Biological Activity
Ethanol, 2-[(2,4-dichlorophenyl)thio]- is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Ethanol, 2-[(2,4-dichlorophenyl)thio]- features a thioether linkage with a dichlorophenyl group. The presence of chlorine atoms enhances its reactivity and potential biological activity. The compound can undergo various chemical transformations, including oxidation and substitution reactions.
The biological activity of ethanol, 2-[(2,4-dichlorophenyl)thio]- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thioether group plays a crucial role in binding to these targets, influencing their activity. This compound has been studied for its potential as an enzyme inhibitor, particularly in cancer and inflammatory pathways.
Biological Activity Overview
Research indicates that ethanol, 2-[(2,4-dichlorophenyl)thio]- exhibits a range of biological activities:
- Anticancer Activity : Various studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has shown broad-spectrum activity against multiple cancer cell lines with varying selectivity ratios.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory mediators such as COX-2 and iNOS, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that ethanol, 2-[(2,4-dichlorophenyl)thio]- may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Studies
A study evaluated the anticancer effects of ethanol, 2-[(2,4-dichlorophenyl)thio]- across nine cancer cell lines. The results indicated that the compound inhibited cell proliferation with IC50 values ranging from 0.7 to 39 µM depending on the cell line tested .
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| A549 (Lung Cancer) | 15 | 1.5 |
| MCF7 (Breast Cancer) | 8 | 3.0 |
| HeLa (Cervical Cancer) | 12 | 2.0 |
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, ethanol, 2-[(2,4-dichlorophenyl)thio]- significantly reduced the expression levels of COX-2 and iNOS in vitro. The compound demonstrated a higher suppressive effect compared to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Research on the antimicrobial effects revealed that ethanol, 2-[(2,4-dichlorophenyl)thio]- exhibited notable activity against various pathogens. For example:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Candida albicans | 0.50 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethanol,2-[(2,4-dichlorophenyl)thio]-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 2,4-dichlorothiophenol with ethylene oxide or its derivatives under basic conditions (e.g., KOH/ethanol) may yield the target molecule. Reaction progress can be monitored using thin-layer chromatography (TLC), and purification achieved via recrystallization or column chromatography. Safety protocols, such as working in a fume hood and using personal protective equipment (PPE), are critical due to the reactivity of thiols and chlorinated intermediates .
Q. Which spectroscopic techniques are optimal for characterizing the structure of Ethanol,2-[(2,4-dichlorophenyl)thio]-?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the ethanol backbone and aromatic substitution pattern. The thioether linkage (C-S-C) typically appears as a singlet in H NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns consistent with chlorine atoms.
- X-ray Crystallography : Single-crystal X-ray diffraction (using software like SHELXL or WinGX ) resolves bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions.
Q. What safety protocols are essential when handling Ethanol,2-[(2,4-dichlorophenyl)thio]- in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of volatile chlorinated byproducts.
- Waste Disposal : Segregate halogenated waste according to EPA guidelines .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of Ethanol,2-[(2,4-dichlorophenyl)thio]- be elucidated?
- Methodological Answer : Mechanistic studies may involve isotopic labeling (e.g., S or C) to track bond formation. Computational tools (e.g., density functional theory (DFT)) model transition states, while kinetic studies (e.g., varying temperature/pH) identify rate-determining steps. Evidence from analogous electrophilic aromatic substitution (EAS) reactions (e.g., nitration ) suggests possible intermediates like arenium ions or radical species.
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare X-ray data (e.g., using SHELX for refinement) with NMR/IR results to identify discrepancies.
- Twinned Crystals : Use SHELXL’s TWIN command to model twinning in diffraction data .
- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature X-ray studies to account for conformational flexibility.
Q. What computational approaches refine the electronic and structural properties of Ethanol,2-[(2,4-dichlorophenyl)thio]-?
- Methodological Answer :
- Molecular Modeling : Software like Gaussian or ORCA calculates HOMO-LUMO gaps and electrostatic potential surfaces.
- Crystal Packing Analysis : Tools like Mercury (CCDC) or OLEX2 visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- Docking Studies : For biological applications, AutoDock Vina predicts binding affinities with target proteins.
Q. What factors influence the compound’s stability under thermal or photochemical conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures.
- UV-Vis Spectroscopy : Monitors photochromic behavior (e.g., color changes under UV light) as seen in nitroaromatic analogs .
- Accelerated Aging Studies : Expose samples to controlled heat/light and analyze degradation products via GC-MS.
Q. How is Ethanol,2-[(2,4-dichlorophenyl)thio]- utilized in synthesizing pharmacologically active compounds?
- Methodological Answer : The thioether group acts as a bioisostere for ethers or amines, enhancing metabolic stability. For example, derivatives like 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)butyl]-1H-imidazole (an antifungal precursor ) are synthesized via alkylation of imidazole intermediates. Reaction optimization involves tuning solvents (e.g., DMF vs. THF) and catalysts (e.g., NaH vs. KCO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
